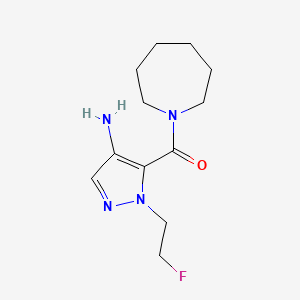
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine in lab experiments is its potential as a new drug candidate for the treatment of cancer and inflammation. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which are important factors in drug development.
Zukünftige Richtungen
There are several future directions for research on 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine. One of the areas of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and inflammation is another potential avenue for future research.
Conclusion
In conclusion, this compound is a pyrazole derivative that has shown potential as a new drug candidate for the treatment of cancer and inflammation. The synthesis of this compound has been reported using various methods, and its mechanism of action is not fully understood. However, it has been shown to have various biochemical and physiological effects, including inhibition of enzymes involved in cancer progression and inflammation and induction of apoptosis in cancer cells. Future research directions include the development of new derivatives with improved pharmacokinetic properties and investigation of the molecular mechanisms underlying its effects.
Synthesemethoden
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has been reported in various research studies. One of the most common methods used for the synthesis of this compound involves the reaction of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-amine with azepan-1-ylcarbonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in medicine. One of the major research areas is the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been reported to have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-5-8-17-11(10(14)9-15-17)12(18)16-6-3-1-2-4-7-16/h9H,1-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWWXSYXLMMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


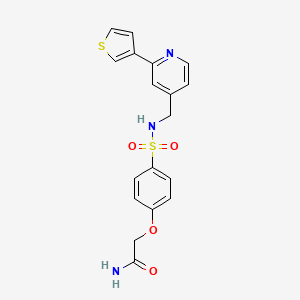
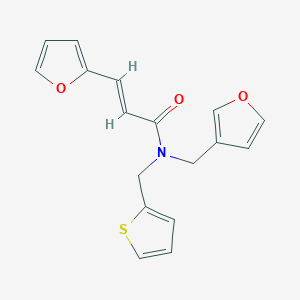
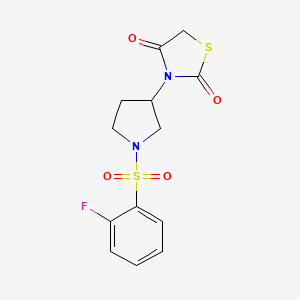
![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)
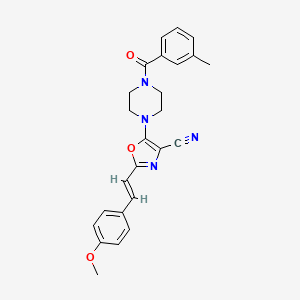
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)
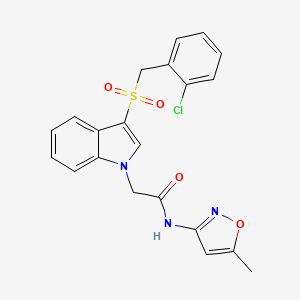
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)



